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The LUCID protocol is a tissue-clearing technique that renders biological samples transparent, allowing for

detailed three-dimensional (3D) imaging without the need for physical sectioning [1]. Unlike methods that

break down lipid membranes and can compromise tissue structure, LUCID uses a 2,2'-thiodiethanol-based

reagent to homogenize the refractive index within the tissue, suppressing light scattering in a gentler manner

[1]. This process preserves the 3D architecture and maintains fluorescent signals for months [1].

A key advantage of LUCID is its compatibility with standard formalin-fixed paraffin-embedded (FFPE)

specimens from clinical archives, and the process is reversible, allowing for subsequent conventional

pathological evaluation on the same sample [2]. The following diagram outlines the major stages of the

LUCID workflow for a typical FFPE specimen.
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Detailed Staining & Clearing Methodology

This section provides the step-by-step protocol for processing human gastrointestinal mucosa specimens

(e.g., from esophagus, stomach, duodenum, colon) that have been previously fixed and embedded in paraffin

(FFPE) [2].
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Materials

Specimens: Human gastrointestinal mucosa FFPE blocks [2].
Reagents:

Wash Buffer: 1x Tris-Buffered Saline (TBS) with 0.05% Tween 20 [2].
Staining Solution: 1x TBS containing:

DAPI: 1 µg/mL (for nuclear staining) [2].
Tomato Lectin: 5 µg/mL, conjugated with DyLight 594 (for vascular endothelium) [2].

Triton X-100: 1% (detergent for permeabilization) [2].
Clearing Reagents: LUCID pretreatment reagent and main LUCID reagent (2,2'-thiodiethanol-

based aqueous solution) [2].
Equipment: Confocal laser scanning microscope or multiphoton excitation fluorescence microscope

[2].

Step-by-Step Procedure

Deparaffinization: Start with standard deparaffinization of the FFPE specimen using xylene or a
suitable alternative [2].

Initial Wash: Wash the deparaffinized specimen for 24 hours in 1x TBS with 0.05% Tween 20 to
rehydrate and prepare for staining [2].

Fluorescent Staining: Immerse the specimen in the staining solution for 24 hours. This allows for
simultaneous nuclear (DAPI) and vascular (Tomato Lectin) labeling, along with tissue

permeabilization [2].
Post-Staining Wash: Wash the stained specimen again for 24 hours in 1x TBS with 0.05% Tween 20

to remove unbound fluorescent dyes [2].
Clearing Pretreatment: Transfer the specimen to the LUCID pretreatment reagent for 24 hours [2].

Optical Clearing: Finally, immerse the specimen in the main LUCID reagent for 24 hours to achieve
optical transparency. After clearing, store the specimens in LUCID reagent at 4°C [2].

3D Imaging: Image the cleared specimens using a confocal or multiphoton microscope. Acquire Z-
stack images by incrementally shifting the focal plane (2-10 µm steps) to build a 3D model [2].

Restoration (Optional): For conventional pathology, the cleared specimens can be restored by
immersing in TBS to revert to an opaque state and then re-embedded in paraffin [2].

Efficacy and Validation Data

The LUCID protocol significantly enhances imaging capabilities. The table below summarizes the

quantitative improvement in observable depth within tissues after clearing.
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Table 1: Comparison of Observable Depth in Tissue Before and After LUCID Clearing [2]

Tissue Type Depth Before Clearing (µm) Depth After Clearing (µm) Improvement Factor

Esophagus 228.3 ± 14.9 1,036.7 ± 62.9 ~4.5x

Stomach 115.2 ± 5.5 428.7 ± 15.9 ~3.7x

Duodenum 256.2 ± 9.5 787.0 ± 18.6 ~3.1x

Colon 113.9 ± 5.4 436.6 ± 18.5 ~3.8x

All depth increases were statistically significant (p < 0.05).

Furthermore, studies have validated that the LUCID process does not compromise tissue integrity or utility

for downstream analyses. Pathological evaluation of tissues after clearing, restoration, and re-embedding

showed preserved fine structure, with no apparent deformation, degeneration, or tissue damage compared to

pre-clearing states [2]. Immunostaining for markers like Ki67, p53, and E-cadherin remained effective,

confirming the protocol's compatibility with standard pathological practices [2].

Key Applications

The LUCID technique opens up several avenues for research and clinical applications:

Comprehensive 3D Pathological Assessment: Enables the entire volume of a lesion to be imaged,

reducing the chance of missing microscopic findings that can occur with random sectional sampling in
traditional pathology [2].

Cancer Research: The method has been used to trace the spread of cancer cells tagged with
fluorescent proteins in mouse models, maintaining fluorescence for extended periods [1].

Inflammatory Disease Studies: LUCID has helped clarify the role of specific immune cells, such as
CD115+ monocytes, in mouse models of colitis by providing detailed 3D visualizations [1].

Technical Notes and Troubleshooting
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Refractive Index Matching: The core principle of LUCID is homogenizing the refractive index within

the tissue, which is achieved by the 2,2'-thiodiethanol-based reagent replacing tissue fluids [1].
Reversibility is a Key Feature: The ability to restore the specimen to an opaque, FFPE-compatible

state after 3D imaging makes this protocol uniquely valuable for clinical pathology workflows, as it
allows for correlation of 3D findings with gold-standard 2D histology on the very same sample [2].

Safety and Storage: LUCID is noted for being non-toxic, non-flammable, and capable of preserving
samples for many years at room temperature, complying with regulations for biopsy storage [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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